molecular formula C12H12N4OS B184995 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL CAS No. 353516-57-1

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL

Cat. No. B184995
M. Wt: 260.32 g/mol
InChI Key: XOVJHOVIHOYRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL” is a complex organic molecule. It contains an allylthio group (-S-CH2-CH=CH2), an aminophenyl group (a benzene ring with an -NH2 group), and a 1,2,4-triazin-5-ol group (a triazine ring with a hydroxyl group at the 5th position) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the aromatic aminophenyl group and the triazine ring suggests that the compound may exhibit resonance, which could affect its chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The allylthio group might participate in reactions involving the sulfur atom or the carbon-carbon double bond. The aminophenyl group could engage in reactions typical of aromatic amines, and the triazine ring might undergo reactions at the hydroxyl group or with the ring itself .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like -OH and -NH2 might make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Reactivity

1,2,4-Triazine derivatives, including compounds like "3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL," are synthesized through various strategies to explore their reactivity towards electrophilic and nucleophilic reagents. These compounds have shown a versatile range of chemical behaviors depending on solvent polarity, temperature, molarity, and tautomeric forms present (Makki, Abdel-Rahman, & Alharbi, 2019). The synthesis pathways are crucial for tailoring these compounds for specific biological and pharmacological applications.

Biological Significance

The triazine scaffold, as found in these derivatives, is noted for a wide spectrum of biological activities. This includes antimicrobial, anticancer, anti-HIV, and various enzymatic effects, making them valuable in medicinal and pharmacological research. The biological evaluation of synthesized 1,2,4-triazine derivatives underscores their potential as drug candidates or bioactive systems (Makki, Abdel-Rahman, & Alharbi, 2019).

Applications in Medicinal Chemistry

Heterocyclic compounds bearing the triazine scaffold are integral in medicinal chemistry, showing promise across various therapeutic areas. The triazine nucleus, thanks to its pharmacological profile, serves as an interesting core for developing future drugs with antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties (Verma, Sinha, & Bansal, 2019).

Industrial and Agricultural Use

Apart from medicinal applications, 3- and 4-substituted amino-1,2,4-triazoles have found use in agriculture and industry, including the production of plant protection products and pharmaceuticals. These derivatives also contribute to the creation of heat-resistant polymers and products with fluorescent properties, demonstrating the versatility of 1,2,4-triazine derivatives in various scientific and practical fields (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Safety And Hazards

Without specific studies or data on this compound, it’s difficult to provide accurate information about its safety and hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of this compound could be a potential area of research, given its complex structure and the presence of several functional groups. It might be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

6-(2-aminophenyl)-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h2-6H,1,7,13H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVJHOVIHOYRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365035
Record name 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL

CAS RN

353516-57-1
Record name 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.